1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea
Description
Properties
IUPAC Name |
1-benzyl-3-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c22-17-9-5-4-8-16(17)20-26-25-18-10-11-19(27-28(18)20)30-13-12-23-21(29)24-14-15-6-2-1-3-7-15/h1-11H,12-14H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIPRGIFMVIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with chloropyridazine under reflux conditions in the presence of a base such as sodium ethoxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the triazolopyridazine intermediate reacts with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a benzylation reaction, using benzyl bromide and a suitable base.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanate to form the urea linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazolopyridazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea has been investigated for various therapeutic applications:
- Anti-Cancer Activity: Studies suggest that compounds with triazolopyridazine cores exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
- Anti-inflammatory Effects: The compound shows promise in reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties: Its ability to interact with microbial targets makes it a candidate for developing new antimicrobial agents.
Biological Studies
The compound serves as a valuable tool in biological research to understand the mechanisms of action of triazolopyridazine derivatives. Its interactions with cellular pathways are being studied to elucidate how these compounds exert their effects at the molecular level.
Chemical Biology
In chemical biology, this compound is used as a probe to explore the biological effects of triazolopyridazine compounds. This research may lead to novel therapeutic strategies and drug development.
Industrial Applications
Beyond medicinal uses, this compound may find applications in developing new materials with specific chemical properties, such as polymers or coatings that leverage its unique structure.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzyl group can contribute to the overall stability of the compound within the biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below highlights key structural differences and physicochemical properties of analogous compounds:
Key Observations:
- Core Heterocycle: The triazolo-pyridazine system is conserved in most analogs, but substituents vary significantly.
- Urea vs. Amide Linkages : Urea derivatives (target compound, ) exhibit stronger hydrogen-bonding capacity compared to acetamide-linked analogs like Lin28-1632, which could enhance target engagement .
- Synthetic Efficiency : The low yield (44%) of compound 3ab underscores challenges in introducing pyrrolidinyl and trifluoromethyl groups via visible-light-mediated methods, whereas chloro-substituted triazolo-pyridazines (e.g., ) are synthesized more reliably using POCl3.
Substituent Effects on Pharmacokinetics
- Chlorophenyl vs. Methoxyphenyl : The electron-withdrawing chlorine in the target compound may enhance metabolic stability compared to the electron-donating methoxy group in ’s analog, which could be prone to oxidative demethylation .
- Trifluoromethyl Group : The CF3 group in 3ab () improves bioavailability and resistance to enzymatic degradation, a feature absent in the target compound but worth exploring in future derivatives .
Biological Activity
1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a triazole moiety, which has been recognized for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole structure exhibit notable antimicrobial properties. A study highlighted the efficacy of similar triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against resistant strains .
| Compound Type | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Triazole Derivatives | S. aureus | 0.125 - 8 |
| E. coli | 0.125 - 8 | |
| Pseudomonas aeruginosa | 0.5 - 16 |
Anticancer Properties
This compound has been evaluated for its anticancer potential. Triazole compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated cytotoxicity against breast and lung cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, triazole derivatives are known for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of a series of triazole derivatives similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of triazole-containing compounds on human cancer cell lines. The findings suggested that these compounds effectively inhibited cell growth and induced apoptosis in cancer cells through the activation of caspase pathways.
Q & A
Basic: What are the critical steps for synthesizing 1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea?
Methodological Answer:
The synthesis typically involves three key stages:
Core Formation: Construct the triazolo[4,3-b]pyridazine ring via cyclization of hydrazine derivatives with pyridazine precursors under acidic or catalytic conditions (e.g., Pd-catalyzed coupling for regioselectivity) .
Ether Linkage Introduction: React the 6-hydroxyl group of the triazolopyridazine core with 2-chloroethyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF or THF) with a base like triethylamine .
Urea Coupling: Condense the benzylamine derivative with the intermediate using carbodiimide-mediated coupling (e.g., EDCI/HOBt) or via reaction with an isocyanate precursor under anhydrous conditions .
Optimization Tip: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for triazolopyridazine and chlorophenyl groups) and urea NH signals (δ 5.5–6.5 ppm, broad).
- 13C NMR confirms carbonyl carbons (urea C=O at ~155–160 ppm) and quaternary carbons in the triazolopyridazine core .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C21H18ClN6O2: 427.1164) .
- IR Spectroscopy: Detects urea C=O stretches (~1640–1680 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data between analogs with varying substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically compare analogs (e.g., 2-chlorophenyl vs. 4-fluorophenyl substituents) using standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
- Computational Docking: Model interactions with target proteins (e.g., ATP-binding pockets of kinases) to rationalize activity differences. For example, the 2-chlorophenyl group may enhance hydrophobic interactions vs. electron-withdrawing fluorophenyl groups .
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., logP vs. IC50 correlations) and adjust synthetic strategies accordingly .
Advanced: What strategies mitigate side reactions during triazolo[4,3-b]pyridazine core synthesis?
Methodological Answer:
- Controlled Cyclization: Use Pd catalysts (e.g., Pd(OAc)₂) to minimize undesired regioisomers during triazole ring formation .
- Solvent Optimization: High-polarity solvents (e.g., DMF) stabilize intermediates and reduce dimerization .
- Temperature Gradients: Perform cyclization at 80–100°C to accelerate ring closure while avoiding decomposition .
Troubleshooting: If byproducts persist, employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines .
Basic: What in vitro models are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR or VEGFR2) with ADP-Glo™ kits to quantify ATP competition .
- Cell Viability Assays: Screen against cancer cell lines (e.g., MCF-7 or A549) via MTT or resazurin-based protocols .
- Solubility Testing: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and assess precipitation in PBS (pH 7.4) .
Advanced: How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, stoichiometry, solvent volume) .
- Flow Chemistry: Implement continuous-flow reactors for precise control of exothermic steps (e.g., urea coupling) .
- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate formation and adjust parameters dynamically .
Advanced: What analytical methods validate the compound’s stability under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- HPLC-MS Analysis: Monitor degradation products (e.g., hydrolyzed urea or oxidized triazolopyridazine) using C18 columns (gradient: 10–90% MeCN in H2O + 0.1% formic acid) .
- Karl Fischer Titration: Quantify water content to ensure anhydrous storage conditions (recommended: <0.5% w/w) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous drainage .
- Waste Disposal: Collect halogenated waste in sealed containers for incineration .
Advanced: How to computationally predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Software Tools: Use SwissADME or ADMET Predictor™ to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition .
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
- Meta-Models: Train machine learning algorithms on public datasets (e.g., ChEMBL) to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
